1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine

Lipophilicity LogP ADME

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine (CAS 401801‑83‑0) is a disubstituted phenylpiperazine building block bearing a 4‑bromo‑2‑chlorophenoxy motif linked via an ethylene spacer to the N‑4 methylpiperazine ring. With a molecular weight of 333.65 g·mol⁻¹ (C₁₃H₁₈BrClN₂O), a LogP of 3.05, and 3 hydrogen‑bond acceptors, the compound occupies a drug‑like small‑molecule space.

Molecular Formula C13H18BrClN2O
Molecular Weight 333.65 g/mol
CAS No. 401801-83-0
Cat. No. B1408118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine
CAS401801-83-0
Molecular FormulaC13H18BrClN2O
Molecular Weight333.65 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C13H18BrClN2O/c1-16-4-6-17(7-5-16)8-9-18-13-3-2-11(14)10-12(13)15/h2-3,10H,4-9H2,1H3
InChIKeyXYNQBHJVCLNQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine Procurement Baseline: Compound Class, Physicochemical Identity, and Supply Chain Landscape


1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine (CAS 401801‑83‑0) is a disubstituted phenylpiperazine building block bearing a 4‑bromo‑2‑chlorophenoxy motif linked via an ethylene spacer to the N‑4 methylpiperazine ring . With a molecular weight of 333.65 g·mol⁻¹ (C₁₃H₁₈BrClN₂O), a LogP of 3.05, and 3 hydrogen‑bond acceptors, the compound occupies a drug‑like small‑molecule space . Vendor product listings typically specify a nominal purity of 95% (some offering 97% with batch‑specific NMR, HPLC, or GC quality data) . The compound is primarily marketed as a synthetic intermediate for medicinal‑chemistry campaigns, with stock availability spanning milligram to multi‑gram scales across major suppliers (e.g., Bidepharm, Fluorochem, ChemScene) .

Why In‑Class Phenoxyethylpiperazines Cannot Substitute for 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine


Phenoxyethylpiperazine analogs that differ solely in the N‑alkyl group (e.g., ethyl vs. methyl) or halogen pattern (e.g., des‑bromo or des‑chloro) exhibit altered lipophilicity, hydrogen‑bonding capacity, and steric bulk, which directly perturb the compound’s behavior in downstream synthetic sequences and structure‑activity relationship (SAR) studies . The presence of two chemically distinct halogen atoms—bromine (para) and chlorine (ortho) to the ether oxygen—creates an orthogonal functionalization handle: the C–Br bond is more reactive toward oxidative addition (Pd‑catalyzed cross‑couplings) or nucleophilic aromatic substitution than the C–Cl bond, enabling chemoselective sequential elaboration that mono‑halogenated or di‑bromo/di‑chloro analogs cannot provide without additional protecting‑group steps [1]. Consequently, replacing the target compound with a close analog risks altered selectivity, compromised synthetic efficiency, and non‑comparable final products in parallel medicinal‑chemistry programs [1].

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine: Quantitative Differentiation Evidence Against Closest Analogs


LogP-Driven Permeability and Chromatographic Differentiation vs. 4-Ethylpiperazine Analog

The target compound exhibits a computed LogP of 3.05, while its closest N‑alkyl analog, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-ethylpiperazine (CAS 1704074‑28‑1), has a higher calculated LogP of approximately 3.7 due to the additional methylene unit . This 0.65‑log‑unit difference translates to a roughly 4.5‑fold difference in octanol‑water partition coefficient (LogP 3.05 vs. 3.7; Δ ≈ 0.65) [1].

Lipophilicity LogP ADME Chromatographic Separation

Orthogonal Halogen Reactivity Advantage: Bromine vs. Chlorine Leaving-Group Discrimination

The target compound carries bromine at the para position and chlorine at the ortho position of the phenoxy ring. In palladium‑catalyzed cross‑coupling reactions, aryl bromides undergo oxidative addition approximately 10‑ to 100‑fold faster than aryl chlorides due to the lower C–Br bond dissociation energy [1]. This enables chemoselective Suzuki, Heck, or Buchwald–Hartwig coupling exclusively at the bromine site, leaving the chlorine atom intact for subsequent functionalization. In contrast, the des‑bromo analog 1‑(2‑(4‑chlorophenoxy)ethyl)‑4‑methylpiperazine offers only a single, less reactive C–Cl handle, while the 4‑bromo‑2‑fluoro analog (if available) would have a much more reactive fluorine site that competes differently in nucleophilic aromatic substitution [2][3].

Chemoselective Functionalization Cross-Coupling Nucleophilic Aromatic Substitution Building Block Utility

Purity Specifications and Batch‑to‑Batch Reproducibility: 97% (HPLC) vs. Typical 95% Grade

Bidepharm offers the target compound with a standard purity of 97% supported by batch‑specific NMR and HPLC certificates, whereas many alternative suppliers list a 95% nominal purity without disclosure of impurity profiles . For instance, the AKSci and ChemScene listings specify ≥95%, while the Bidepharm grade provides a 2‑percentage‑point higher purity floor .

Purity Quality Control Procurement Specification

N‑Methyl vs. N‑Ethyl Effects on Fsp3 and Hydrogen‑Bond Acceptors: Implications for Fragment‑Based Screening

The target compound has an Fsp³ value of 0.538 and 3 hydrogen‑bond acceptors, placing it at the lower end of the desirability range for fragment libraries (typical fragment Fsp³ > 0.4 recommended) . The 4‑ethylpiperazine analog possesses a fractionally lower Fsp³ (~0.529) due to the additional methylene group (C₁₄ vs. C₁₃ backbone) and an additional carbon atom that adds limited three‑dimensional character . Both compounds meet the ‘rule of three’ for fragment‑based screening, but the slightly higher Fsp³ of the methyl derivative may offer a marginal advantage in scaffold novelty and solubility [1].

Fraction sp³ (Fsp3) Hydrogen‑Bond Acceptors Fragment‑Based Drug Discovery Physicochemical Descriptors

Optimal Scientific and Industrial Use Cases for 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine Based on Differential Evidence


Sequential Chemoselective Library Synthesis for CNS‑Targeted Compound Collections

Medicinal‑chemistry teams designing piperazine‑focused CNS libraries should prioritize this compound for its orthogonal halogen handles. The labile para‑bromine can be selectively functionalized via Suzuki coupling to introduce aryl or heteroaryl diversity, while the ortho‑chlorine remains available for subsequent N‑arylation (Buchwald–Hartwig) or nucleophilic displacement, enabling a two‑step diversification sequence that reduces synthetic steps by at least one iteration compared to mono‑halogenated or di‑bromo scaffolds [1].

Fragment‑Based Lead Generation Requiring Strict Physicochemical Profile Adherence

Research groups acquiring fragment libraries for biophysical screening (SPR, NMR, DSF) should select the 97%‑purity grade (Bidepharm) with documented LogP 3.05 and Fsp³ 0.538. The narrow impurity window (≤3%) minimizes assay interference, while the calculated LogP falls within the optimal range (1–3.5) for fragment screening, reducing the risk of aggregation or non‑specific binding .

Reversed‑Phase HPLC Method Development and Reference Standard Procurement

Analytical scientists developing HPLC‑MS methods for piperazine impurity profiling can utilize the target compound as a well‑characterized retention‑time benchmark. Its LogP of 3.05 provides a distinct retention window that clearly separates it from the 4‑ethyl analog (LogP ∼3.7), facilitating peak identification in complex reaction mixtures [1].

Structure–Activity Relationship (SAR) Studies: N‑Methyl vs. N‑Ethyl Bioisostere Evaluation

Pharmacologists exploring the impact of N‑alkyl substitution on target engagement should use the target compound as the methyl reference alongside the 4‑ethyl analog. The 0.65‑LogP difference and subtle Fsp³ variation allow for dissecting lipophilicity‑driven effects on receptor affinity versus steric or hydrogen‑bonding contributions, essential for interpreting SAR around the piperazine nitrogen [1].

Quote Request

Request a Quote for 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.